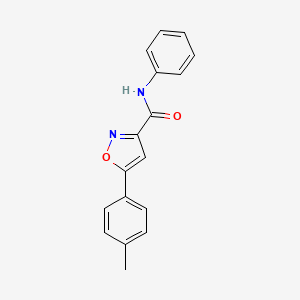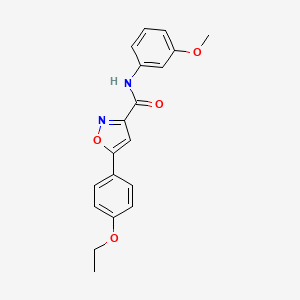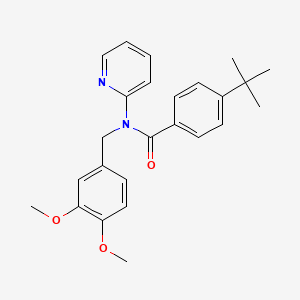![molecular formula C22H34FN3O2 B11346861 2-(2-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B11346861.png)
2-(2-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorophenoxy group, a piperazine ring, and a cyclohexylmethyl moiety, contributing to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate halogenated butanoyl chloride under basic conditions to form the 2-fluorophenoxybutanoyl intermediate.
Cyclohexylmethylation: The intermediate is then reacted with cyclohexylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the cyclohexylmethylamide derivative.
Piperazine Introduction: Finally, the compound is treated with 4-methylpiperazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert amide groups to amines.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a ligand for studying receptor interactions, given its piperazine moiety, which is common in many bioactive molecules. It can also be used in the design of new pharmaceuticals targeting specific biological pathways.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery programs. The presence of the piperazine ring suggests possible activity as a central nervous system agent, while the fluorophenoxy group may enhance its pharmacokinetic properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide would depend on its specific application. In a biological context, it may interact with receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, potentially affecting signaling pathways in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
2-(2-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide: Similar structure but with an acetamide group instead of butanamide.
2-(2-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propionamide: Similar structure but with a propionamide group.
Uniqueness
The uniqueness of 2-(2-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The butanamide group may influence its solubility and stability, while the fluorophenoxy and piperazine moieties contribute to its potential biological activity.
Properties
Molecular Formula |
C22H34FN3O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]butanamide |
InChI |
InChI=1S/C22H34FN3O2/c1-3-19(28-20-10-6-5-9-18(20)23)21(27)24-17-22(11-7-4-8-12-22)26-15-13-25(2)14-16-26/h5-6,9-10,19H,3-4,7-8,11-17H2,1-2H3,(H,24,27) |
InChI Key |
NDEIHZJKANZBMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCC1(CCCCC1)N2CCN(CC2)C)OC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11346793.png)
![N-(9-ethyl-9H-carbazol-3-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11346797.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide](/img/structure/B11346803.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide](/img/structure/B11346811.png)
![1-[(4-methylbenzyl)sulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide](/img/structure/B11346819.png)
![4-bromo-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11346824.png)


![2-(4-chloro-3-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)propanamide](/img/structure/B11346842.png)


![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B11346853.png)
